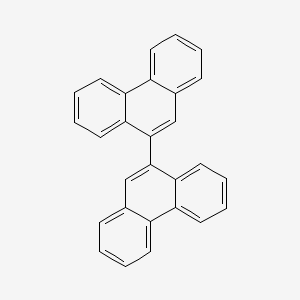

9,9'-Biphenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

20532-03-0 |

|---|---|

Molecular Formula |

C28H18 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

9-phenanthren-9-ylphenanthrene |

InChI |

InChI=1S/C28H18/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |

InChI Key |

UPAPZXUZBAAZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 9,9'-Biphenanthrene

Intended Audience: Researchers, scientists, and drug development professionals engaged in the structural characterization of complex organic molecules.

Introduction: The Structural Significance of 9,9'-Biphenanthrene

9,9'-Biphenanthrene represents a fascinating class of sterically hindered biaryl compounds. The linkage at the 9 and 9' positions of the phenanthrene moieties introduces significant steric strain, which is expected to result in a non-planar molecular conformation. The degree of twist between the two phenanthrene systems is of fundamental interest, as it influences the molecule's electronic properties, packing efficiency in the solid state, and potential for atropisomerism. Understanding the three-dimensional structure of 9,9'-biphenanthrene is crucial for applications in materials science, particularly in the design of organic semiconductors and chiral materials. This guide provides a hypothetical yet scientifically rigorous pathway to achieving this understanding through single-crystal X-ray diffraction.

Synthesis and Crystallization of 9,9'-Biphenanthrene

A reliable synthetic route and effective crystallization strategy are the cornerstones of any successful crystal structure analysis. For 9,9'-biphenanthrene, a plausible approach involves the homocoupling of a suitable phenanthrene precursor.

Synthesis via Ullmann Coupling

The Ullmann reaction is a classic and effective method for the synthesis of symmetric biaryls.[1] We propose the copper-mediated homocoupling of 9-bromophenanthrene.

Experimental Protocol: Synthesis of 9,9'-Biphenanthrene

-

Preparation of 9-Bromophenanthrene: Synthesize 9-bromophenanthrene by the direct bromination of phenanthrene in a suitable solvent like carbon tetrachloride.[2][3] Purify the product by recrystallization from ethanol.

-

Ullmann Homocoupling:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 9-bromophenanthrene (1 equivalent) and activated copper powder (2-3 equivalents).

-

Add a high-boiling point, anhydrous solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/toluene gradient) to yield pure 9,9'-biphenanthrene.

-

Causality of Choices: The high reaction temperature is necessary to overcome the activation energy for the carbon-bromine bond cleavage and the subsequent carbon-carbon bond formation on the copper surface.[4] An inert atmosphere is crucial to prevent oxidation of the copper catalyst and the organocopper intermediates.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. For rigid, non-polar molecules like 9,9'-biphenanthrene, the following techniques are recommended:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., toluene, chloroform, or a mixture of dichloromethane and hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Solvent Diffusion: Create a layered system with a solution of the compound in a dense, good solvent (e.g., dichloromethane) at the bottom of a narrow tube. Carefully layer a less dense, poor solvent (e.g., hexane or methanol) on top. Crystals may form at the interface over time.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]

Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[5] Data collection is performed on a diffractometer equipped with a sensitive detector.

Data Collection Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. creative-biostructure.com [creative-biostructure.com]

Electrochemical properties of 9,9'-Biphenanthrene for organic electronics

An In-Depth Technical Guide to the Electrochemical Properties of 9,9'-Biphenanthrene for Organic Electronics

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel organic semiconductors with robust thermal stability, deep blue emission, and high charge carrier mobility is a cornerstone of next-generation organic electronics. Among the vast library of polycyclic aromatic hydrocarbons, 9,9'-Biphenanthrene emerges as a molecule of significant interest. Its rigid, contorted, and electronically rich structure, formed by the direct linkage of two phenanthrene units, imparts unique photophysical and electrochemical properties. This technical guide provides a comprehensive exploration of the electrochemical characteristics of the 9,9'-Biphenanthrene core, synthesizing theoretical principles with practical experimental methodologies. We delve into its electronic structure, redox behavior, and charge transport capabilities, offering field-proven protocols for its characterization and integration into electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers and materials scientists dedicated to the advancement of organic electronic materials and their applications.

Introduction: The Case for 9,9'-Biphenanthrene

Organic semiconductors are the active components in a range of modern electronic applications, including flexible displays, printable circuits, and large-area lighting.[1][2][3] The performance of these devices is intrinsically linked to the molecular structure of the organic material used. Phenanthrene, a three-ring aromatic hydrocarbon, is a well-established building block known for its high triplet energy and good thermal stability.[4][5] By creating a dimer, 9,9'-Biphenanthrene, we introduce a sterically hindered, non-coplanar π-system. This three-dimensional structure is critical; it can disrupt intermolecular π-π stacking in the solid state, which helps to prevent aggregation-caused quenching of light emission—a common issue in OLEDs.[6] Furthermore, the electronically independent nature of the two phenanthrene moieties can be exploited to design materials with ambipolar charge transport or unique photophysical behaviors like thermally activated delayed fluorescence (TADF).[7]

This guide will systematically dissect the properties that make the 9,9'-Biphenanthrene scaffold a compelling candidate for advanced organic electronics.

Caption: Molecular Structure of 9,9'-Biphenanthrene.

Synthesis of the 9,9'-Biphenanthrene Core

The creation of the C-C bond at the 9-position of two phenanthrene units is typically achieved through transition-metal-catalyzed cross-coupling reactions. While numerous variations exist for substituted derivatives, a generalized and effective approach involves the Ullmann coupling of 9-bromophenanthrene.

Conceptual Synthetic Protocol: Ullmann Homocoupling

-

Starting Material: 9-Bromophenanthrene is a common and commercially available starting material.

-

Catalyst System: A copper-based catalyst, often copper powder or a copper(I) salt like CuI, is used to facilitate the coupling.

-

Reaction Conditions: The reaction is typically performed at high temperatures (150-250 °C) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or in the absence of a solvent (neat).

-

Work-up and Purification: After the reaction, the crude product is cooled and subjected to a standard work-up procedure involving filtration to remove the copper catalyst and solvent extraction. Purification is almost always necessary and is typically achieved via column chromatography on silica gel, followed by recrystallization to yield pure 9,9'-Biphenanthrene.

Causality Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst and the subsequent reductive elimination that forms the new C-C bond. The choice of solvent is critical for solubilizing the reactants and achieving the required reaction temperature.

Core Electrochemical Properties

The electrochemical properties of an organic semiconductor dictate its behavior in a device. They determine the energy barriers for injecting charge from the electrodes and the material's stability under operating voltages.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

-

HOMO Level: Corresponds to the ionization potential and relates to the ability to donate an electron (hole transport). A shallower HOMO level (less negative value) facilitates hole injection from a high work function anode like gold (Au).

-

LUMO Level: Corresponds to the electron affinity and relates to the ability to accept an electron (electron transport). A deeper LUMO level (more negative value) facilitates electron injection from a low work function cathode like aluminum (Al) or calcium (Ca).

-

Energy Gap (E_g): The difference between the LUMO and HOMO levels (E_g = E_LUMO - E_HOMO) is the electrochemical band gap. This value is closely related to the energy of the lowest electronic absorption and the color of light emission in OLEDs.

For phenanthrene-based systems, the HOMO is typically localized over the π-conjugated system, as is the LUMO.[8][9] Computational studies using Density Functional Theory (DFT) are invaluable for predicting these energy levels and visualizing the orbital distributions.[7][10] Experimentally, these values are most commonly estimated using cyclic voltammetry.

Redox Behavior and Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique used to probe the redox properties of molecules.[11] By sweeping the potential applied to a solution of the molecule, one can measure the potentials at which it is oxidized (loses an electron) and reduced (gains an electron).

For a molecule like 9,9'-Biphenanthrene, a typical CV measurement would reveal an oxidation wave corresponding to the removal of an electron from the HOMO, and a reduction wave corresponding to the addition of an electron to the LUMO. The stability of the molecule can be assessed by the reversibility of these redox processes. A reversible wave indicates that the molecule can be oxidized and reduced back to its original state without degradation.

From the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) peaks, the HOMO and LUMO energy levels can be estimated using the following empirical formulas, referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[12]

-

E_HOMO (eV) = -[E_onset,ox vs Fc/Fc+ + 4.8]

-

E_LUMO (eV) = -[E_onset,red vs Fc/Fc+ + 4.8]

Note: The value of 4.8 eV is the assumed absolute energy level of the Fc/Fc+ couple relative to the vacuum level, though values up to 5.1 eV are also used in the literature. Consistency in the reference value is key for comparing materials.

Charge Transport Properties

Charge transport in organic semiconductor films occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules.[13] The efficiency of this process is quantified by the charge carrier mobility (μ), a critical parameter for device performance. High mobility is essential for fast switching in OFETs and for carrying high current densities in OLEDs.[1][14]

The non-coplanar structure of 9,9'-Biphenanthrene influences its solid-state packing. While it can inhibit the dense π-stacking that often leads to high mobility in planar molecules like pentacene, it also creates a more isotropic and amorphous film structure. This can be advantageous for achieving uniform device performance over large areas. Functionalization of the biphenanthrene core is a common strategy to tune molecular packing and enhance charge transport properties. Studies on related phenanthrene derivatives have demonstrated that they can be engineered to exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior with respectable mobilities.[15][16] For instance, functionalized phenanthrene-conjugated N-heteroacenes have shown air-stable n-type performance with mobilities up to 4.27×10⁻³ cm² V⁻¹ s⁻¹.[15]

| Property | Typical Range for Phenanthrene-based Systems | Significance in Devices |

| HOMO Level | -5.4 to -6.0 eV | Governs hole injection efficiency and stability to oxidation. |

| LUMO Level | -2.0 to -2.8 eV | Governs electron injection efficiency and stability to reduction. |

| Electrochemical Gap | 2.8 to 3.5 eV | Determines optical absorption/emission color (often blue). |

| Hole Mobility (μ_h) | 10⁻⁴ to >1 cm²/Vs | Dictates p-type OFET performance and hole transport in OLEDs. |

| Electron Mobility (μ_e) | 10⁻⁵ to 10⁻² cm²/Vs | Dictates n-type OFET performance and electron transport in OLEDs. |

| Caption: Summary of key electrochemical and charge transport parameters for phenanthrene-based organic semiconductors. |

Experimental Methodologies: A Practical Guide

Protocol: Characterization by Cyclic Voltammetry

This protocol outlines the steps to determine the redox potentials and estimate the HOMO/LUMO levels of 9,9'-Biphenanthrene.

1. Materials & Equipment:

-

Potentiostat with a three-electrode cell.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).

-

Analyte: 1-2 mM solution of 9,9'-Biphenanthrene.

-

Internal Standard: Ferrocene.

2. Procedure:

-

Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and ethanol, and dry completely. Assemble the three-electrode cell and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Blank Scan: Record a CV of the solvent-electrolyte solution to establish the potential window and ensure no interfering impurities are present.

-

Analyte Scan: Add the 9,9'-Biphenanthrene solution to the cell and record the CV. Sweep the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and then to a negative limit (e.g., -2.5 V) before returning to the start. The scan rate is typically 50-100 mV/s.[17][18]

-

Internal Reference: Add a small amount of ferrocene to the solution and record another CV. The reversible oxidation peak of ferrocene will serve as the internal reference point.

-

Data Analysis:

-

Measure the onset potentials for the oxidation and reduction of 9,9'-Biphenanthrene.

-

Measure the half-wave potential (E₁/₂) of the Fc/Fc+ couple.

-

Reference the analyte's onset potentials to the Fc/Fc+ couple.

-

Calculate the HOMO and LUMO levels using the formulas described in Section 3.2.

-

Trustworthiness Check: The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible one-electron process should be close to 59 mV at room temperature. For ferrocene, this confirms the measurement system is functioning correctly.

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol provides a generalized method for fabricating an OFET to measure the charge transport properties of 9,9'-Biphenanthrene.[19]

1. Materials & Equipment:

-

Substrate: Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm thick). The Si acts as the gate electrode and SiO₂ as the gate dielectric.

-

Surface Treatment Agent: Octadecyltrichlorosilane (OTS) solution in toluene or hexane.

-

Organic Semiconductor: High-purity 9,9'-Biphenanthrene.

-

Source/Drain Electrode Material: Gold (Au).

-

Thermal Evaporator system.

-

Shadow Mask for patterning electrodes.

-

Semiconductor parameter analyzer.

2. Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential sonication in acetone, and isopropanol. Dry with a nitrogen gun. Treat with UV-Ozone or an O₂ plasma to remove organic residues and create a hydrophilic surface.

-

Dielectric Surface Modification: Immerse the substrate in a dilute solution of OTS for 30 minutes to form a self-assembled monolayer. This creates a non-polar, low-energy surface. Rinse with fresh solvent and anneal at 120 °C.

-

Causality Insight: The OTS treatment improves the interface between the dielectric and the organic semiconductor, promoting better molecular ordering and reducing charge trapping, which leads to higher device mobility.[12]

-

-

Semiconductor Deposition: Place the treated substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Deposit a thin film (typically 40-60 nm) of 9,9'-Biphenanthrene onto the substrate. The deposition rate should be slow (0.1-0.2 Å/s) to promote crystalline growth. The substrate is often held at an elevated temperature (e.g., 60-100 °C) during deposition.

-

Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), deposit the source and drain electrodes (e.g., 50 nm of Au) on top of the organic semiconductor film.

-

Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics in an inert atmosphere (glovebox) to determine the charge carrier mobility (μ), on/off current ratio, and threshold voltage (V_th).

Caption: Schematic of a bottom-gate, top-contact OFET device.

Applications and Future Outlook

The unique electrochemical and photophysical properties of the 9,9'-Biphenanthrene core position it as a versatile platform for various organic electronic applications.

-

Organic Light-Emitting Diodes (OLEDs): The wide bandgap of phenanthrene-based materials makes them excellent candidates for deep blue emitters, which remain a significant challenge in the OLED industry.[6] The twisted structure of 9,9'-Biphenanthrene can be leveraged to create efficient host materials for phosphorescent emitters, as its high triplet energy can effectively confine excitons on the guest dopant.

-

Organic Field-Effect Transistors (OFETs): While pristine 9,9'-Biphenanthrene may not exhibit exceptionally high mobility, its rigid structure serves as an excellent scaffold. By attaching various functional groups, it is possible to tune its energy levels and solid-state packing to achieve high-performance p-type, n-type, or even ambipolar transistors for use in complementary logic circuits.[15]

The future of 9,9'-Biphenanthrene research lies in strategic molecular engineering. Developing synthetic routes to create asymmetric derivatives, introducing donor and acceptor moieties to induce intramolecular charge transfer, and exploring its potential in chiral electronics are all promising avenues for exploration. As synthetic capabilities advance, materials based on the 9,9'-Biphenanthrene core will undoubtedly play an expanding role in the development of next-generation organic electronics.

References

- Vertex AI Search. (n.d.). 9,9'-Bianthracene-Based Blue Fluorescent Emitters for High-Performance Organic Light-Emitting Diodes.

- ResearchGate. (n.d.). New phenanthrene-based organic semiconductor material for electronic devices | Request PDF.

- PubMed. (n.d.). Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes.

- Google Patents. (n.d.). CN104364245A - Phenanthrene compounds for organic electronic devices.

- ResearchGate. (n.d.). Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors.

- (n.d.). Synthesis of the 9, 9′-bianthracene and fabrication of white organic light emitting devices.

- Benchchem. (n.d.). Applications of 3,6-Dibromophenanthrene-9,10-diol in Organic Electronics: A Synthetic Building Block for Advanced Materials.

- ResearchGate. (n.d.). Calculated HOMO and LUMO distributions, energy level gaps (Eg),...

- (n.d.). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives.

- NIH. (n.d.). Organic semiconductors for organic field-effect transistors - PMC.

- Analytical and Bioanalytical Electrochemistry. (2020, February 29). PDF 713.66 K.

- (n.d.). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule.

- ResearchGate. (n.d.). HOMO and LUMO orbital schemes of Phe derivatives.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10.

- ResearchGate. (n.d.). Molecular orbitals and energy levels of 7-9. (a) LUMO and HOMO of 7....

- ResearchGate. (n.d.). Cyclic voltammetry curves of compound... | Download Scientific Diagram.

- ResearchGate. (2025, August 6). (PDF) Organic field-effect transistors.

- MMRC. (2017, July 31). Cyclic Voltammetry: Measuring Surface Related Currents.

- ResearchGate. (2025, August 7). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene | Request PDF.

- Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.

- Frontiers. (n.d.). Organic Electronics From Synthesis To Applications | Frontiers Research Topic.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Anthracene-based semiconductors for organic field-effect transistors.

- (2025, August 10). Naphthyl substituted anthracene combining charge transport with light emission.

Sources

- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. CN104364245A - Phenanthrene compounds for organic electronic devices - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 9,9'-Bianthracene-Based Blue Fluorescent Emitters for High-Performance Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abechem.com [abechem.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]

The Enigmatic Electronic Landscape of 9,9'-Biphenanthrene: A Technical Guide

This guide provides a comprehensive exploration of the electronic structure of 9,9'-Biphenanthrene, a fascinating and sterically hindered biaryl system. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and experimental validation of its electronic properties. We will navigate the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Steric Hindrance and Extended Conjugation

9,9'-Biphenanthrene presents a unique molecular architecture where two phenanthrene moieties are connected via a single C-C bond at their sterically congested 9 and 9' positions. This linkage forces the two planar phenanthrene systems into a non-coplanar arrangement, significantly influencing the extent of π-conjugation across the molecule. Understanding the delicate interplay between this steric hindrance and the extended aromatic system is paramount to harnessing its potential in fields such as organic electronics and photochemistry. The electronic behavior of phenanthrene derivatives is of great interest for various applications due to their inherent properties like light sensitivity, heat resistance, and conductivity.[1]

This guide will dissect the electronic structure of 9,9'-Biphenanthrene through a two-pronged approach: robust computational modeling and meticulous experimental characterization.

I. Theoretical Exploration: Unveiling the Electronic Architecture through Computational Chemistry

Computational chemistry provides an indispensable lens to probe the electronic intricacies of molecules like 9,9'-Biphenanthrene. Density Functional Theory (DFT) has proven to be a powerful tool for studying polycyclic aromatic hydrocarbons (PAHs), offering a balance between computational cost and accuracy.[2][3] For molecules of this nature, functionals such as B3LYP are often employed for their reliability in predicting fundamental properties.[4]

Molecular Geometry and Inter-ring Torsion

The foundational step in understanding the electronic structure is to determine the molecule's equilibrium geometry. The steric clash between the hydrogen atoms at the 1, 1', 8, and 8' positions of the two phenanthrene units dictates a significant dihedral angle between the aromatic planes. This torsional angle is a critical parameter as it directly modulates the degree of π-orbital overlap between the two phenanthrene systems.

Computational Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a suitable starting point for geometry optimizations of organic molecules.[4]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good compromise between accuracy and computational expense for a molecule of this size.

-

Procedure:

-

Construct the initial 3D structure of 9,9'-Biphenanthrene.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, including its reactivity and photophysical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its absorption/emission characteristics.

Due to the twisted geometry of 9,9'-Biphenanthrene, the HOMO and LUMO are expected to be largely localized on the individual phenanthrene moieties, with some degree of delocalization across the C9-C9' bond. This spatial separation of the FMOs is a common feature in sterically hindered biaryl systems.

Table 1: Predicted Electronic Properties of 9,9'-Biphenanthrene (DFT/B3LYP/6-31G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.9 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 3.9 eV | Correlates with the energy of the lowest electronic transition. |

| Dihedral Angle | ~ 70-90° | Governs the extent of inter-ring π-conjugation. |

Note: These are representative values based on typical DFT calculations for similar aromatic systems and should be experimentally verified.

Visualization of Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO provides invaluable qualitative insights into the electronic transitions.

Caption: Frontier Molecular Orbital Localization in 9,9'-Biphenanthrene.

II. Experimental Characterization: Probing the Electronic Structure

Experimental techniques are crucial for validating theoretical predictions and providing tangible data on the electronic properties of 9,9'-Biphenanthrene.

Synthesis of 9,9'-Biphenanthrene

The synthesis of 9,9'-Biphenanthrene can be approached through various coupling reactions. A common strategy involves the coupling of 9-bromophenanthrene, which can be synthesized from phenanthrene.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann coupling, are effective methods for forming the C-C bond between the two phenanthrene units.

Experimental Protocol: Synthesis via Ullmann Coupling (Illustrative)

-

Reactants: 9-Bromophenanthrene, copper powder.

-

Solvent: High-boiling point solvent such as dimethylformamide (DMF).

-

Procedure:

-

Combine 9-bromophenanthrene and an excess of activated copper powder in DMF.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 9,9'-Biphenanthrene.

-

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption spectrum of 9,9'-Biphenanthrene is expected to be dominated by π-π* transitions within the phenanthrene moieties. Due to the limited inter-ring conjugation, the spectrum will likely resemble that of a substituted phenanthrene rather than a fully conjugated system. The absorption bands are typically observed in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: A UV-transparent solvent such as cyclohexane, acetonitrile, or dichloromethane.

-

Procedure:

-

Prepare a dilute solution of 9,9'-Biphenanthrene of a known concentration (typically in the micromolar range).

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

-

Subtract the baseline from the sample spectrum to obtain the final absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state properties of a molecule. Many polycyclic aromatic hydrocarbons are fluorescent, and 9,9'-Biphenanthrene is expected to exhibit emission in the UV or blue region of the spectrum. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.

Experimental Protocol: Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a sensitive detector.

-

Solvent: A fluorescence-grade solvent with minimal background emission.

-

Procedure:

-

Prepare a dilute solution of 9,9'-Biphenanthrene with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Determine the optimal excitation wavelength from the absorption spectrum (usually the longest wavelength absorption maximum).

-

Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

-

To obtain an excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength (usually the emission maximum). The corrected excitation spectrum should resemble the absorption spectrum.[5]

-

Caption: Electronic transitions in UV-Vis absorption and fluorescence spectroscopy.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule. By measuring the current response to a linearly swept potential, the oxidation and reduction potentials of 9,9'-Biphenanthrene can be determined. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The electrochemical setup typically consists of a three-electrode system in a suitable organic solvent with a supporting electrolyte.[6]

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).

-

Solvent and Electrolyte: A dry, aprotic solvent such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Procedure:

-

Dissolve the 9,9'-Biphenanthrene sample in the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for several minutes.

-

Scan the potential between a suitable range to observe the oxidation and reduction events.

-

Record the resulting cyclic voltammogram.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

-

Table 2: Expected Electrochemical Data for 9,9'-Biphenanthrene

| Parameter | Expected Value (vs. Fc/Fc+) | Information Gained |

| First Oxidation Potential (Eox) | ~ +1.5 V | Correlates with the HOMO energy level. |

| First Reduction Potential (Ered) | ~ -2.4 V | Correlates with the LUMO energy level. |

| Electrochemical Gap (Egel) | ~ 3.9 V | An experimental measure of the HOMO-LUMO gap. |

Note: These are estimated values based on related aromatic hydrocarbons and require experimental confirmation.

III. Structure-Property Relationships: The Impact of Torsional Strain

The defining feature of 9,9'-Biphenanthrene's electronic structure is the significant torsional angle between the two phenanthrene units. This twisting has several key consequences:

-

Reduced π-Conjugation: The poor overlap between the π-systems of the two rings leads to electronic properties that are more characteristic of isolated phenanthrene chromophores.

-

Blue-Shifted Absorption: Compared to a hypothetical planar biphenanthrene, the absorption spectrum of the twisted molecule is expected to be shifted to shorter wavelengths (blue-shifted) due to the reduced effective conjugation length.

-

High Triplet Energy: The localization of the excited state on individual phenanthrene units can lead to a relatively high triplet energy, a desirable property for host materials in phosphorescent organic light-emitting diodes (OLEDs).

Conclusion

The electronic structure of 9,9'-Biphenanthrene is a captivating example of how steric interactions can profoundly influence the properties of a conjugated system. Through a synergistic approach of computational modeling and experimental validation, a detailed picture of its electronic landscape can be constructed. The inherent non-planarity of this molecule imparts it with unique photophysical and electrochemical characteristics, making it a compelling target for further investigation in the realms of materials science and supramolecular chemistry. This guide provides a foundational framework for such explorations, emphasizing the importance of rigorous, well-validated methodologies.

References

-

Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]

-

SpringerLink. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 9,9'-Bianthryl. Retrieved from [Link]

-

Journal of Chemical Education. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]

-

MDPI. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of UV-VIS Absorbance Data for Polycyclic Aromatic Hydrocarbons (PAHs). Performance of the LCOAO Procedure for Medium to Large Benzenoid Chromophores. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019). A Combined Experimental (FT-IR) and Computational Studies of 9-Chloroanthracene. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes, the structure of (Z,Z)‐9,10‐bis(phenylimino)‐9,10‐dihydrophenanthrene and PdCl2‐[(E,E)‐9,10‐bis(phenylimino)‐9,10. Retrieved from https://www.researchgate.net/publication/229821817_Synthesis_and_characterization_of_910-bisarylimino-910-dihydrophenanthrenes_the_structure_of_ZZ-910-bisphenylimino-910-dihydrophenanthrene_and_PdCl2-EE-910-bisphenylimino-910

-

ACS Publications. (2025). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Retrieved from [Link]

-

ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent? Retrieved from [Link]

-

PubMed. (n.d.). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Molecular Structure, Conformational Analysis, and Electronic Spectra of 1-Phenyl-1-aza-closo-dodecaborane(12). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. Retrieved from [Link]

-

Physical Chemistry Research. (n.d.). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. Retrieved from [Link]

-

ResearchGate. (2025). Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Retrieved from [Link]

-

ProQuest. (n.d.). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. Retrieved from [Link]

-

Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). determination of polycyclic aromatic hydrocarbons, nitrate and nitrite in iraqi vegetables by hplc and uv/vis spectrophotometer. Retrieved from [Link]

-

Engineered Science. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]

-

Roskilde University Research Portal. (2009). Prediction of UV-VIS Absorbance Data for Polycyclic Aromatic Hydrocarbons (PAHs): Performance of the LCOAO Procedure for Medium to Large Benzenoid Chromophores. Retrieved from [Link]

-

PMC. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. Retrieved from [Link]

Sources

Methodological & Application

9,9'-Biphenanthrene as a building block for advanced polymers

Application Note: 9,9'-Biphenanthrene as a Building Block for Advanced Polymers

Abstract

This guide details the synthesis, polymerization, and application of 9,9'-biphenanthrene , a rigid, axially chiral (atropisomeric) scaffold. Unlike planar aromatic systems, 9,9'-biphenanthrene possesses a twisted "H-shape" geometry that inhibits

Structural Logic & Design Philosophy

Why 9,9'-Biphenanthrene? In materials science, planar aromatics (e.g., anthracene, pentacene) often suffer from aggregation-caused quenching (ACQ) in optics and low solubility in processing. 9,9'-Biphenanthrene resolves this via atropisomerism :

-

Steric Bulk: The hydrogen atoms at the 1,1', 8,8' positions create significant steric hindrance, forcing the two phenanthrene planes into a near-orthogonal arrangement (dihedral angle

90°). -

Chirality: The molecule exists as stable

and -

Microporosity: The inefficient packing leads to high fractional free volume (FFV), making it a candidate for high-performance gas separation membranes.

Protocol A: Monomer Synthesis & Functionalization

Objective: Synthesis of 10,10'-dibromo-9,9'-biphenanthrene . Note: Direct oxidative coupling of phenanthrene is often non-selective. The preferred route utilizes 9-bromophenanthrene.

Reagents & Equipment

-

Starting Material: 9-Bromophenanthrene (98% purity).

-

Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)

]. -

Ligand: 2,2'-Bipyridine (bpy).

-

Solvent: Anhydrous DMF and Toluene (dried over molecular sieves).

-

Brominating Agent: Bromine (

) or N-Bromosuccinimide (NBS).

Step-by-Step Workflow

Step 1: Yamamoto Coupling (Dimerization)

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

-

Catalyst Prep: In a glovebox, charge Ni(COD)

(1.2 eq) and bipyridine (1.2 eq) into the flask. Add anhydrous DMF/Toluene (1:1 mixture). Heat to 60°C for 20 min to generate the purple active complex. -

Addition: Add 9-bromophenanthrene (1.0 eq) dissolved in dry toluene via syringe.

-

Reaction: Stir at 80°C for 24 hours. The solution will turn dark brown/black.

-

Quench: Cool to RT and pour into dilute HCl (1M) to decompose the nickel complex.

-

Workup: Extract with chloroform. Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from toluene/ethanol.

-

Yield Target: >85% white crystalline solid (9,9'-biphenanthrene).

-

Step 2: Regioselective Bromination

-

Dissolution: Dissolve 9,9'-biphenanthrene (10 mmol) in

(50 mL) in a foil-wrapped flask (light sensitive). -

Bromination: Add

(2.2 eq) dropwise at 0°C. Add a catalytic amount of -

Monitoring: Stir at RT for 4 hours. Monitor via TLC (Hexane eluent). The 10,10' positions are electronically activated and sterically accessible.

-

Quench: Add saturated

(sodium thiosulfate) to neutralize excess bromine. -

Isolation: Wash with water, dry, and recrystallize from chlorobenzene.

-

Product:10,10'-dibromo-9,9'-biphenanthrene .

-

Protocol B: Suzuki-Miyaura Polycondensation[1]

Objective: Synthesis of alternating copolymer Poly(9,9'-biphenanthrene-alt-9,9-dioctylfluorene) .

This protocol ensures high molecular weight (

Experimental Setup

-

Monomer A: 10,10'-dibromo-9,9'-biphenanthrene (1.00 eq).

-

Monomer B: 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.00 eq).

-

Catalyst:

(1.0 mol%). -

Base:

(2M aqueous solution). -

Solvent: Toluene (degassed).

-

Phase Transfer Agent: Aliquat 336 (catalytic drops).

Polymerization Procedure

-

Stoichiometry Control: Weigh Monomers A and B with high precision (0.01 mg readability). Exact 1:1 stoichiometry is critical for high degree of polymerization (Carothers equation).

-

Degassing: Combine monomers and toluene in a Schlenk tube. Freeze-pump-thaw (3 cycles) to remove

. Oxygen poisons the Pd(0) catalyst. -

Initiation: Under Argon flow, add

, Aliquat 336, and degassed aqueous -

Reflux: Heat vigorously to 90-100°C for 48 hours. The mixture should become viscous and fluorescent.

-

End-Capping (Crucial for Stability):

-

Add phenylboronic acid (excess) and stir for 4 hours (caps bromide ends).

-

Add bromobenzene (excess) and stir for 4 hours (caps boronate ends).

-

-

Precipitation: Pour the hot polymer solution dropwise into vigorously stirring Methanol (500 mL).

-

Purification (Soxhlet): Filter the fiber-like precipitate. Perform Soxhlet extraction in the following order:

Visualization of Workflows

Figure 1: Monomer Synthesis & Activation Pathway

Caption: Synthetic route from commercially available precursors to the polymerization-ready dibromide monomer.

Figure 2: Polymerization & Application Logic

Caption: Logic flow connecting the monomer's structural features to specific high-value applications.

Characterization & Performance Metrics

For researchers validating the synthesized polymer, the following data benchmarks indicate successful synthesis and high quality.

| Metric | Technique | Target Value | Significance |

| Molecular Weight ( | GPC (THF, Polystyrene std) | Ensures mechanical stability for film casting. | |

| Dispersity (Đ) | GPC | Indicates controlled step-growth polymerization. | |

| Thermal Stability ( | TGA ( | Critical for high-temp gas separation processes. | |

| Glass Transition ( | DSC | High rigidity prevents chain relaxation/aging. | |

| BET Surface Area | Confirms intrinsic microporosity (PIM behavior). |

Application Note: Chiral Stationary Phases (CSP)

Context for Drug Development: The 9,9'-biphenanthrene backbone is inherently chiral due to restricted rotation. When synthesized using enantiopure catalysts or resolved post-polymerization, these polymers serve as excellent Chiral Stationary Phases for HPLC.

Protocol for Column Packing:

-

Coating: Dissolve the polymer in chloroform (approx 5 mg/mL).

-

Support: Add macroporous aminopropyl-functionalized silica gel (3-5

). -

Evaporation: Slowly evaporate solvent under rotation to coat silica uniformly.

-

Packing: Slurry pack into stainless steel HPLC columns (4.6 x 250 mm) at 6000 psi.

-

Validation: Test resolution (

) using a racemic standard (e.g., trans-stilbene oxide or binaphthol).

References

-

Yamamoto Coupling Protocol

- Yamamoto, T. (2002).

-

Monomer Synthesis (9,10-Dibromoanthracene Analogues)

-

Organic Syntheses, Coll.[3] Vol. 1, p.207 (1941); Vol. 3, p.41 (1923). (Standard bromination protocols adapted for biphenanthrene).

-

-

Suzuki Polycondensation Guidelines

-

Polymers of Intrinsic Microporosity (PIMs)

- McKeown, N. B., & Budd, P. M. (2006). "Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage." Chemical Society Reviews.

-

Chiral Stationary Phases

- Zhang, T., et al. (2007). "Preparation and evaluation of a new synthetic polymeric chiral stationary phase for HPLC." Analytical and Bioanalytical Chemistry.

Sources

- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 2. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Designing exceptional gas-separation polymer membranes using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 9,9'-Biphenanthrene

This Application Note is structured as a comprehensive technical guide for the analysis of 9,9'-Biphenanthrene, designed for analytical chemists and pharmaceutical scientists.

Executive Summary

9,9'-Biphenanthrene is a bulky polycyclic aromatic hydrocarbon (PAH) dimer, frequently encountered as a critical impurity in the synthesis of phenanthrene derivatives and organic light-emitting diode (OLED) host materials. Its analysis presents unique challenges due to its extreme hydrophobicity , low solubility in standard mobile phases, and tendency for

This guide provides a robust Reverse-Phase HPLC (RP-HPLC) methodology. Unlike standard PAH methods, this protocol prioritizes solubility management and gradient optimization to prevent on-column precipitation and ensure sharp peak shapes for this late-eluting compound.

Chemical Context & Method Strategy

The Analyte

-

Compound: 9,9'-Biphenanthrene

-

Structure: Two phenanthrene rings connected at the 9-position.

-

Key Property: Significant steric hindrance prevents the two ring systems from becoming coplanar. This "twisted" conformation reduces effective conjugation compared to planar PAHs but increases solubility challenges.

-

Critical Quality Attribute (CQA): In OLED applications, even trace amounts (ppm level) of this dimer can quench fluorescence and reduce device lifetime.

Method Development Logic

-

Stationary Phase: A standard C18 is sufficient, but a Polymeric C18 or High-Carbon Load (>20%) C18 is recommended. The steric bulk of 9,9'-biphenanthrene requires a stationary phase with extended alkyl chains to maximize hydrophobic interaction without relying solely on surface adsorption, which causes tailing.

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol. ACN has a higher elution strength and better solubility for large PAHs, reducing system backpressure and the risk of precipitation.

-

Detection:

-

UV-Vis: The twisted structure results in a hypsochromic shift relative to planar systems, but it retains strong absorbance in the UV region.

-

Fluorescence (FLD): Highly sensitive, ideal for trace impurity analysis.

-

Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Rationale: 9,9'-Biphenanthrene is sparingly soluble in pure methanol or water. Direct dissolution in mobile phase often leads to cloudy solutions and poor recovery.

Reagents:

-

Tetrahydrofuran (THF) - HPLC Grade (Solubilizer)

-

Acetonitrile (ACN) - HPLC Grade (Diluent)

Procedure:

-

Weighing: Accurately weigh 10.0 mg of sample into a 20 mL amber glass scintillation vial.

-

Primary Dissolution: Add 2.0 mL of THF . Sonicate for 5 minutes at ambient temperature until fully dissolved.

-

Dilution: Add 8.0 mL of ACN . Vortex immediately.

-

Note: The final solvent ratio is 20:80 THF:ACN. This matches the initial gradient conditions better than 100% THF, preventing peak distortion (solvent effects).

-

-

Filtration: Filter through a 0.2

m PTFE syringe filter into an amber HPLC vial. Do not use Nylon filters as PAHs may adsorb to the membrane.

Protocol B: High-Performance Liquid Chromatography Method

Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/FLD).

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse PAH (4.6 x 150 mm, 3.5 |

| Column Temp | 35°C (Controlled temperature is vital for retention time reproducibility) |

| Flow Rate | 1.5 mL/min |

| Injection Vol | 5 - 10 |

| Mobile Phase A | Water (Milli-Q, 18.2 M |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Needle Wash | 50:50 ACN:THF (Crucial to prevent carryover) |

Gradient Table:

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.00 | 70% | Initial Hold (High organic start prevents precipitation) |

| 2.00 | 70% | Isocratic Hold |

| 12.00 | 100% | Linear Ramp to elute dimer |

| 18.00 | 100% | Wash Step (Remove highly retained oligomers) |

| 18.10 | 70% | Return to Initial |

| 23.00 | 70% | Re-equilibration |

Detection Settings:

-

UV-Vis (DAD):

-

Signal A: 254 nm (Universal Aromatic)

-

Signal B: 300 nm (Specific for conjugated phenanthrene systems)

-

Reference: 360 nm (bw 100)

-

-

Fluorescence (FLD):

-

Excitation: 260 nm[1]

-

Emission: 370 nm

-

Note: Perform an emission scan (300-500 nm) on the first run to optimize for the specific dimer conformation.

-

Method Visualization

Method Development Decision Tree

The following diagram illustrates the logical flow for optimizing the separation of 9,9'-biphenanthrene from its monomeric precursors.

Caption: Decision tree for optimizing solvent systems and column selection based on analytical goals.

Sample Preparation Workflow

Correct sample preparation is the single biggest factor in reproducibility for this analyte.

Caption: Step-by-step extraction workflow ensuring solubility and column compatibility.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Use a column with "end-capping" or high carbon load (>20%). Increase Column Temp to 40°C. | |

| Fronting Peaks | Solvent mismatch (Injection solvent stronger than mobile phase). | Reduce injection volume to <5 |

| Carryover | Adsorption to injector needle/loop. | Change needle wash to 50:50 THF:ACN. Ensure wash time is >10 seconds. |

| Pressure High | Precipitation of dimer in lines. | Ensure sample is filtered.[2] Do not use 100% water in gradient (Keep >10% organic). |

References

-

NIST Chemistry WebBook. Phenanthrene UV-Vis Spectrum. National Institute of Standards and Technology.[3] [Link]

-

Agilent Technologies. Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC. Application Note 5990-5536EN. [Link]

-

PubChem. 9-Phenanthreneacetonitrile (Structural Analog Data). National Library of Medicine. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 9,9'-Biphenanthrene

Executive Summary

9,9'-Biphenanthrene (

This guide provides a validated protocol for the characterization of 9,9'-Biphenanthrene using Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI). It details the mechanistic causality of fragmentation—specifically distinguishing between central

Chemical Context & Analytical Challenges

The 9,9'-biphenanthrene molecule consists of two phenanthrene moieties linked at the 9-position.

-

Steric Strain: The proximity of the protons at the 1,1' and 8,8' positions forces the two aromatic systems into a twisted, non-planar conformation (dihedral angle ~70°).

-

Ionization Behavior: Like most PAHs, it has a low ionization energy, making it susceptible to forming stable radical cations (

) and doubly charged ions ( -

Solubility: Insoluble in methanol/water/acetonitrile. Requires toluene, chlorobenzene, or dichloromethane for injection.

Experimental Protocol

Sample Preparation

Objective: Solubilize the hydrophobic PAH without inducing aggregation or precipitation in the LC/GC lines.

-

Weighing: Accurately weigh 1.0 mg of 9,9'-Biphenanthrene standard.

-

Solvent Selection: Dissolve in Toluene (HPLC Grade) .

-

Why Toluene? It provides excellent solubility for high-MW PAHs and is compatible with non-polar GC phases. Avoid Chlorinated solvents if using APCI negative mode to prevent Cl-adduct formation.

-

-

Concentration: Prepare a stock solution of 100 µg/mL. Dilute to 10 µg/mL for GC-MS injection.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter (hydrophobic) to remove particulates.

Instrument Parameters (GC-EI-MS)

System: Agilent 7890/5977 or equivalent Single Quadrupole/Q-TOF.

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | 5% Phenyl phase prevents retention time shift of PAHs; high thermal stability. |

| Inlet Temp | 300°C | Ensures rapid volatilization of the high-boiling dimer (BP > 450°C). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for optimal separation efficiency. |

| Oven Program | 100°C (1 min) → 20°C/min → 320°C (Hold 10 min) | Rapid ramp prevents peak broadening; high final temp elutes the dimer (~15-18 min). |

| Transfer Line | 320°C | Prevents condensation of the analyte before the source. |

| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible library-matchable fragmentation. |

| Source Temp | 230°C - 250°C | High enough to keep source clean, low enough to prevent thermal degradation. |

| Scan Range | m/z 50 – 500 | Covers parent ion (354) and potential higher mass aggregates. |

Results & Discussion: Fragmentation Analysis

The Molecular Ion ( , m/z 354)

Under 70 eV EI conditions, the base peak is invariably the molecular ion at m/z 354 . PAHs are exceptionally stable due to resonance delocalization, meaning the radical cation survives the transit through the quadrupole with high efficiency.

Primary Fragmentation Pathways

The fragmentation of 9,9'-biphenanthrene is dominated by two competing mechanisms driven by the relief of steric strain and the stability of the resulting aromatic systems.

Pathway A: Homolytic Central Bond Cleavage (m/z 177)

The bond connecting the two phenanthrene rings (9-9') is the weakest link.

-

Mechanism: Direct homolytic cleavage yields the 9-phenanthryl cation (

). -

Observation: A distinct peak at m/z 177 .

-

Causality: The steric clash between the 1,1' protons weakens the central

-bond, promoting dissociation.

Pathway B: Cyclodehydrogenation (m/z 352, 350)

-

Mechanism: Loss of

or -

Observation: Peaks at m/z 352 (

) and m/z 350 ( -

Significance: This pathway mimics the "Scholl reaction" often used in synthesis to fuse PAHs into larger graphene-like ribbons. In the source, this represents "gas-phase graphitization."

Pathway C: Acetylene Loss (m/z 328)

-

Mechanism: Ejection of neutral acetylene (

, 26 Da) from the phenanthrene ring system. -

Observation: m/z 354

m/z 328. This is less abundant in the dimer than in monomeric phenanthrene.

The Isobaric Dication Challenge (m/z 177)

A critical artifact in PAH analysis is the formation of the doubly charged molecular ion (

-

Mass Calculation:

. -

Interference: This overlaps exactly with the singly charged fragment ion

(m/z 177.07).

Differentiation Protocol:

To distinguish between the fragment (

-

Fragment (

): The -

Dication (

): The

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the competitive decay channels of the 9,9'-Biphenanthrene radical cation.

Figure 1: EI-MS fragmentation pathways of 9,9'-Biphenanthrene showing cleavage, fusion, and dication formation.

Summary of Diagnostic Ions

| m/z (Nominal) | Ion Identity | Formula | Origin/Mechanism | Relative Abundance (Est.) |

| 354 | Molecular Ion ( | Parent (Radical Cation) | 100% (Base Peak) | |

| 352 | Cyclized Fragment | Loss of | 10 - 20% | |

| 326/328 | Acetylene Loss | Loss of | < 5% | |

| 177 | Phenanthryl Cation | Central Bond Cleavage | 20 - 40% | |

| 177.5 | Isotope of Dication | Double Ionization ( | Trace (Requires High Res) | |

| 152 | Biphenylene-like | Secondary frag of m/z 177 | < 10% |

Troubleshooting & Quality Control

Self-Validating the Protocol

-

Retention Time Check: 9,9'-Biphenanthrene must elute after monomeric phenanthrene (m/z 178) and typically after fluoranthene/pyrene due to its doubled mass.

-

Peak Shape: If the peak at m/z 354 exhibits tailing, the injector temperature is too low (incomplete volatilization) or the column has active sites.

-

Dication Verification: If using a low-resolution instrument, check the ratio of m/z 177 to m/z 178. If m/z 178 is unusually high (>15% of 177), it suggests the presence of monomeric phenanthrene impurity, not just the

isotope of the fragment.

Common Impurities

-

Phenanthrene (m/z 178): Starting material.

-

Phenanthrene-9,10-dione (m/z 208): Oxidation product.

-

Isomers: 9,1'-biphenanthrene (elutes at different RT).

References

-

Synthesis and Structural Context: ResearchGate. (2025). Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes. Retrieved from [Link]

-

PAH Fragmentation Mechanisms: Banhatti, S., et al. (2021).[1][2] Infrared action spectroscopy of doubly charged PAHs and their contribution to the aromatic infrared bands. ResearchGate. Retrieved from [Link]

-

General EI-MS Interpretation of PAHs: Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Phenanthrene Dimer Biological Context: PubMed. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Crude 9,9'-Biphenanthrene

Welcome to the technical support center for the purification of 9,9'-Biphenanthrene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 9,9'-Biphenanthrene for their work. As a large, polycyclic aromatic hydrocarbon (PAH), 9,9'-Biphenanthrene presents unique purification challenges, often stemming from its limited solubility and the presence of structurally similar impurities. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Understanding Your Crude Product: The First Step to Purity

A successful purification strategy begins with a hypothesis about the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect in my crude 9,9'-Biphenanthrene product?

A1: The impurity profile of your crude product is dictated by its synthesis. Most syntheses of 9,9'-Biphenanthrene involve the coupling of two 9-substituted phenanthrene units. Consequently, the most probable impurities include:

-

Unreacted Starting Materials: This is often the most abundant impurity. Depending on the coupling reaction (e.g., Suzuki, Ullmann), this could be 9-bromophenanthrene, phenanthrene-9-boronic acid, or phenanthrene itself.

-

Homocoupled Byproducts: If a palladium-catalyzed reaction is used, byproducts from the phosphine ligands or other reagents can arise[1].

-

Phenanthrene: Incomplete substitution during the preparation of starting materials or side reactions can lead to the presence of the parent phenanthrene molecule.

-

Oxidized Species: Phenanthrene and its derivatives can be susceptible to oxidation, especially if exposed to air at high temperatures, potentially forming species like phenanthrene-9,10-dione[].

-

Oligomeric Byproducts: In some cases, side reactions can lead to the formation of higher molecular weight oligomers.

Identifying these is critical. We strongly recommend running a preliminary ¹H NMR and a thin-layer chromatography (TLC) analysis of your crude material to visualize the complexity of the mixture before proceeding with large-scale purification.

Section 2: Choosing Your Primary Purification Strategy: A Decision Guide

The physical properties of 9,9'-Biphenanthrene—namely its solubility and thermal stability—will guide your choice of purification technique. The following decision tree illustrates a logical workflow for selecting the most appropriate method.

Sources

Overcoming side reactions in the synthesis of 9,9'-Biphenanthrene

Welcome to the technical support center for the synthesis of 9,9'-Biphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered biaryl. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. These address common challenges and provide field-proven insights to help you overcome side reactions and optimize your synthetic route.

Introduction: The Challenge of Synthesizing 9,9'-Biphenanthrene

The synthesis of 9,9'-Biphenanthrene represents a significant challenge in organic chemistry due to the substantial steric hindrance around the C9 and C9' positions. This steric congestion impedes the formation of the crucial aryl-aryl bond, often leading to low yields and the formation of undesirable side products. The two most common strategies for this transformation are the Ullmann coupling of 9-bromophenanthrene and the Suzuki-Miyaura coupling of a 9-phenanthreneboronic acid derivative with a 9-halophenanthrene. This guide will focus on troubleshooting these two primary pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Low or No Yield of 9,9'-Biphenanthrene

Question 1: My Ullmann coupling of 9-bromophenanthrene is giving very low yields of 9,9'-Biphenanthrene. What are the likely causes and how can I improve it?

Answer:

Low yields in the Ullmann coupling of sterically hindered aryl halides like 9-bromophenanthrene are common and can often be attributed to several factors:

-

Insufficient Reactivity of Copper: The traditional Ullmann reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper.[1][2] The surface of commercially available copper powder can be passivated by oxides, reducing its reactivity.

-

Steric Hindrance: The bulky phenanthrene moieties create a significant energy barrier for the formation of the key diarylcopper(III) intermediate and subsequent reductive elimination.

-

Side Reactions: Reductive dehalogenation of 9-bromophenanthrene to phenanthrene is a common side reaction, consuming the starting material.

Troubleshooting Strategies:

-

Copper Activation: Activating the copper powder immediately before use is crucial. This can be achieved by washing the copper powder with a dilute solution of an acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

-

Reaction Temperature: While high temperatures are generally required, excessively high temperatures can promote decomposition. A systematic study of the reaction temperature in a high-boiling solvent like DMF or nitrobenzene is recommended.

-

Ligand Assistance: The use of ligands can stabilize the copper intermediates and facilitate the coupling. Phenanthroline and its derivatives have been shown to be effective in promoting Ullmann-type reactions.[3]

dot

Caption: Troubleshooting low yields in Ullmann coupling.

Question 2: My Suzuki-Miyaura coupling between 9-phenanthreneboronic acid and 9-bromophenanthrene is not proceeding. What are the key parameters to investigate?

Answer:

The Suzuki-Miyaura coupling is a powerful tool for biaryl synthesis, but its application to sterically demanding substrates like those required for 9,9'-biphenanthrene synthesis necessitates careful optimization.[4] If you are observing no or very little product formation, consider the following:

-

Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is paramount for coupling sterically hindered partners. Standard catalysts like Pd(PPh₃)₄ may not be effective.

-

Base and Solvent System: The base plays a crucial role in the transmetalation step, and its effectiveness is often dependent on the solvent system.

-

Boronic Acid Derivative Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.

Troubleshooting Strategies:

-

Employ Bulky, Electron-Rich Ligands: For sterically hindered couplings, bulky and electron-rich phosphine ligands are essential. Ligands such as SPhos, XPhos, and other Buchwald-type ligands have been shown to be highly effective in promoting the coupling of challenging substrates.

-

Optimize Base and Solvent: A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. The use of a stronger base like K₃PO₄ can sometimes be beneficial. The optimal base and solvent system often needs to be determined empirically.

-

Use Boronic Esters: To circumvent the potential instability of the boronic acid, consider using a more stable derivative such as a pinacol ester (9-phenanthreneboronic acid pinacol ester).

| Parameter | Recommendation for Sterically Hindered Suzuki Coupling |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald-type ligands (SPhos, XPhos), bulky phosphines |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-120 °C (monitor for decomposition) |

II. Identification and Mitigation of Side Products

Question 3: I am observing a significant amount of a side product with a mass corresponding to phenanthrene in my reaction mixture. What is this, and how can I minimize its formation?

Answer:

The side product you are observing is likely phenanthrene, resulting from the reductive dehalogenation of your 9-bromophenanthrene starting material. This is a common side reaction in both Ullmann and Suzuki-Miyaura couplings.

Mechanism of Reductive Dehalogenation:

In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is followed by a competing pathway where a hydride source in the reaction mixture leads to the formation of an Ar-Pd-H intermediate, which then undergoes reductive elimination to yield the dehalogenated arene. In Ullmann couplings, the mechanism is less clear but is thought to involve radical pathways or the reaction of organocopper intermediates with proton sources.

Strategies to Minimize Reductive Dehalogenation:

-

Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can be a proton source that contributes to reductive dehalogenation.

-

High Purity Reagents: Use high-purity starting materials and reagents to minimize the presence of impurities that could act as hydride donors.

-

Optimize Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.

dot

Caption: Common side reactions in the synthesis of 9,9'-Biphenanthrene.

Question 4: In my Suzuki-Miyaura coupling, I see a product with a mass double that of phenanthrene, but it is not my desired 9,9'-biphenanthrene. What could it be?

Answer:

This side product is likely the result of the homocoupling of your 9-phenanthreneboronic acid (or its ester derivative). This is a common side reaction in Suzuki-Miyaura couplings, especially when the cross-coupling is slow due to steric hindrance.

Causes of Boronic Acid Homocoupling:

-

Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.

-

High Concentration of Boronic Acid: If the cross-coupling is slow, the boronic acid can react with itself.

-

Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling than others.

Strategies to Minimize Homocoupling:

-

Thorough Degassing: It is critical to thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This can be done by bubbling the inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

-

Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thus disfavoring the homocoupling pathway.

-

Use of a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.1 equivalents) of 9-bromophenanthrene can help to ensure that the boronic acid is consumed by the desired cross-coupling reaction.

Experimental Protocols

The following are generalized protocols based on established methods for sterically hindered biaryl synthesis. They should be optimized for the specific synthesis of 9,9'-Biphenanthrene.

Generalized Protocol for Ullmann Homocoupling of 9-Bromophenanthrene

-

To a flame-dried Schlenk flask under an inert atmosphere, add activated copper powder (2.0 eq.).

-

Add 9-bromophenanthrene (1.0 eq.) and a high-boiling solvent (e.g., DMF, nitrobenzene).

-

Heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Extract the filtrate with an appropriate organic solvent (e.g., toluene, ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Generalized Protocol for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add 9-bromophenanthrene (1.0 eq.), 9-phenanthreneboronic acid pinacol ester (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.

-

Add a degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for the required time (monitor by TLC or LC-MS).

-